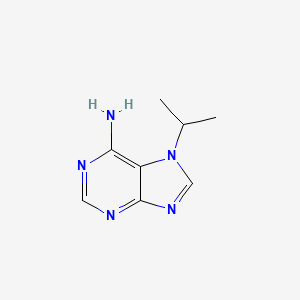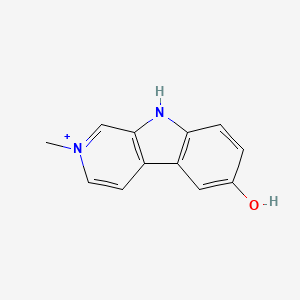
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium is an organic cation consisting of a beta-carboline structure with methyl and hydroxy substituents at the 2- and 6-positions, respectively . This compound belongs to the beta-carboline family, which is known for its diverse biological activities and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-methyl-9H-beta-carbolin-2-ium typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core.
Methylation: The introduction of the methyl group at the 2-position can be accomplished using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various beta-carboline derivatives with potential pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methyl-9H-beta-carbolin-2-ium involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of acetyl- and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter.
Molecular Targets: The compound targets cholinesterase enzymes, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
Pathways Involved: The inhibition of cholinesterase enzymes is a key pathway in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium: Similar structure with an additional methyl group at the 9-position.
2-methyl-beta-carbolinium-6-ol: Similar structure with a hydroxyl group at the 6-position and a methyl group at the 2-position.
6-methoxy-beta-carboline: Similar structure with a methoxy group at the 6-position instead of a hydroxyl group.
Uniqueness
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological potential compared to other beta-carboline derivatives .
Properties
Molecular Formula |
C12H11N2O+ |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol |
InChI |
InChI=1S/C12H10N2O/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14/h2-7,15H,1H3/p+1 |
InChI Key |
FTXCPBMJKVPYRT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


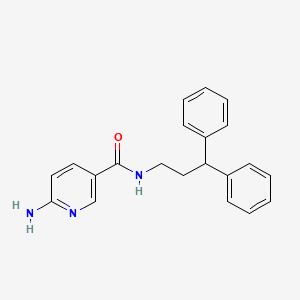
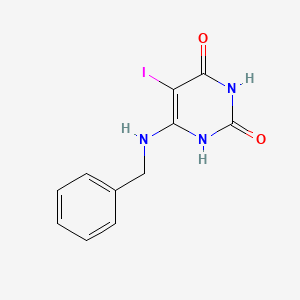
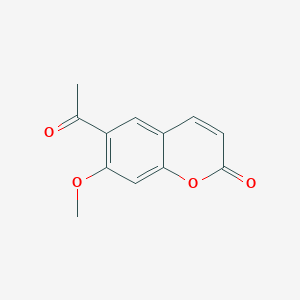
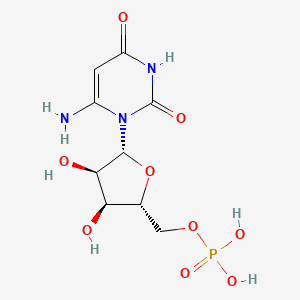
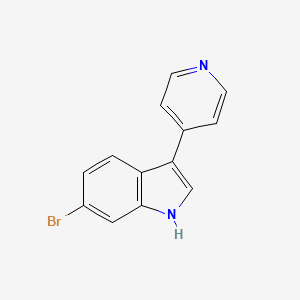
![6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B10845228.png)
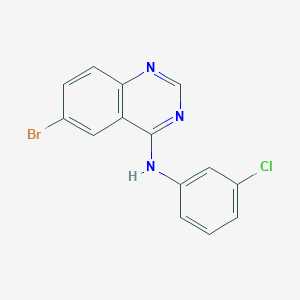
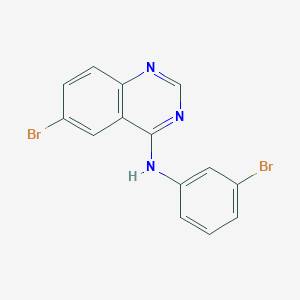
![6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B10845234.png)
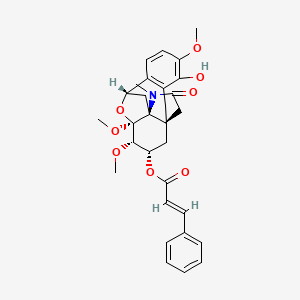
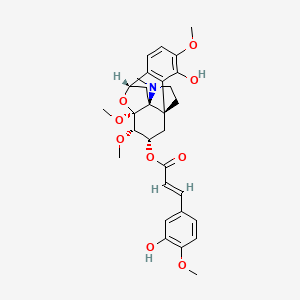
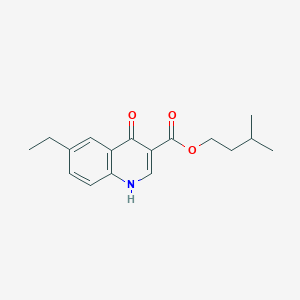
![6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10845265.png)
